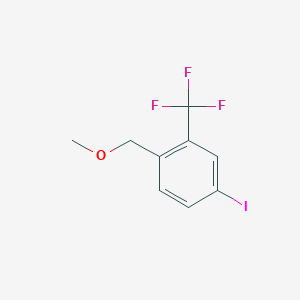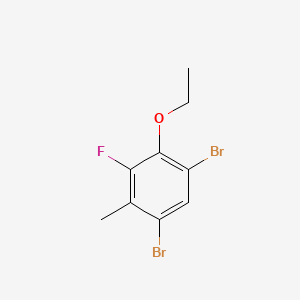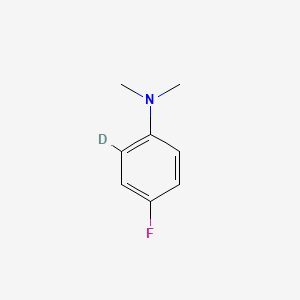
2-Chloro-5-(trifluoromethoxy)isonicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(trifluoromethoxy)isonicotinaldehyde: is a chemical compound with the molecular formula C7H3ClF3NO2 It is known for its unique structure, which includes a chlorine atom, a trifluoromethoxy group, and an isonicotinaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(trifluoromethoxy)isonicotinaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloronicotinic acid and trifluoromethoxybenzene.
Reaction Conditions: The reaction conditions often include the use of reagents like thionyl chloride (SOCl2) for chlorination and trifluoromethoxybenzene for introducing the trifluoromethoxy group.
Catalysts and Solvents: Catalysts such as palladium on carbon (Pd/C) and solvents like dichloromethane (DCM) are commonly used to facilitate the reactions.
Purification: The final product is purified using techniques like column chromatography to obtain high purity this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification methods, such as recrystallization and distillation, is essential to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-(trifluoromethoxy)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: 2-Chloro-5-(trifluoromethoxy)isonicotinic acid.
Reduction: 2-Chloro-5-(trifluoromethoxy)isonicotinalcohol.
Substitution: 2-Methoxy-5-(trifluoromethoxy)isonicotinaldehyde.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(trifluoromethoxy)isonicotinaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(trifluoromethoxy)isonicotinaldehyde involves its interaction with specific molecular targets and pathways. For example, its aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The trifluoromethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-(trifluoromethyl)isonicotinaldehyde: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-Chloro-5-(methoxy)isonicotinaldehyde: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
2-Chloro-5-(trifluoromethoxy)isonicotinaldehyde is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific chemical and biological activities.
Eigenschaften
Molekularformel |
C7H3ClF3NO2 |
|---|---|
Molekulargewicht |
225.55 g/mol |
IUPAC-Name |
2-chloro-5-(trifluoromethoxy)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H3ClF3NO2/c8-6-1-4(3-13)5(2-12-6)14-7(9,10)11/h1-3H |
InChI-Schlüssel |
BYWDEIAXWYSPDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CN=C1Cl)OC(F)(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-chloro-6-fluoroimidazo[1,2-A]pyridine-7-carboxylate](/img/structure/B14026039.png)






![tert-butyl N-(3-azabicyclo[3.1.1]heptan-1-ylmethyl)carbamate](/img/structure/B14026072.png)




